molecular formula C19H19N5O3S B2547468 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 2034591-72-3

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide

Cat. No.: B2547468
CAS No.: 2034591-72-3
M. Wt: 397.45
InChI Key: XEOBRWICTWTGOT-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 1H-pyrazol-1-yl group at the 3-position and a 2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl chain. The ethyl linker bridges the benzamide and thiadiazole systems, while the pyrazole group introduces hydrogen-bonding capabilities.

Properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c1-22-17-8-2-3-9-18(17)24(28(22,26)27)13-11-20-19(25)15-6-4-7-16(14-15)23-12-5-10-21-23/h2-10,12,14H,11,13H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOBRWICTWTGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

Biological Activities

Research indicates that N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide exhibits several biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains and fungi due to the presence of the thiadiazole moiety.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit inflammatory pathways, potentially useful in treating conditions like arthritis .
  • Anticancer Activity : Preliminary investigations indicate that this compound may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various thiadiazole derivatives, including this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .

Case Study 2: Anti-inflammatory Action

In a controlled experiment on inflammatory models in mice, administration of the compound resulted in reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6). This suggests its potential application in managing chronic inflammatory diseases .

Case Study 3: Anticancer Activity

In vitro studies demonstrated that this compound could inhibit cell proliferation in various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating potent activity. Mechanistic studies revealed that it triggered caspase-dependent apoptotic pathways.

Mechanism of Action

  • The compound exerts its effects through interactions with specific molecular targets. Its mechanism of action involves binding to target proteins or receptors, thereby modulating their activity.

  • In biological systems, it may influence pathways involved in cellular signaling, enzymatic activity, or gene expression, depending on its specific interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Thiadiazole Derivatives
  • Target Compound : The benzo[c][1,2,5]thiadiazole-2,2-dioxide group is central, offering rigidity and electronic effects. Similar to compounds in , which describe 1,2-benzothiazole 1,1-dioxides synthesized via reactions with sulfamoyl chlorides .
  • Analog : details benzodioxine-fused thiadiazoles synthesized using thiosemicarbazide. While structurally distinct, the sulfone group in both systems may confer comparable stability and reactivity .
Benzamide Core
  • Target Compound: The benzamide group is substituted with pyrazole, contrasting with ’s N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which features an N,O-bidentate directing group.
Pyrazole Substituent
  • Target Compound : The 1H-pyrazol-1-yl group is analogous to pyrazole-containing derivatives in –7, where pyrazole moieties are synthesized via condensation with hydrazines. Such groups often enhance binding affinity in bioactive molecules .

Functional and Pharmacological Aspects

  • Electronic Effects : The thiadiazole sulfone group in the target compound likely increases electrophilicity, similar to ’s derivatives, which are used in functionalization reactions .
  • Bioactivity Potential: Pyrazole-containing analogs (–7) show promise in pharmacological contexts, suggesting the target compound may interact with enzymes or receptors via its pyrazole group .

Key Differences

  • Linker Flexibility : The ethyl linker in the target compound may offer greater conformational flexibility compared to ’s 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide, which uses a propyl chain .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis typically involves multi-step heterocyclization. For example, analogous compounds are synthesized via condensation of isothiocyanates with hydrazides (e.g., benzohydrazide) in ethanol under reflux, followed by cyclization in concentrated sulfuric acid . Key parameters include:

  • Reagent Ratios: Stoichiometric excess of isothiocyanate (1.1–1.2 eq) improves cyclization efficiency.
  • Solvent Selection: Ethanol or acetonitrile for initial condensation; sulfuric acid for cyclization.
  • Reaction Time: 12–24 hours for intermediate formation; 24 hours for cyclization at 293–298 K.
    Yield optimization (~97%) is achieved by terminating reactions early and isolating co-crystals of intermediates for purification .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • IR Spectroscopy: Validate functional groups (e.g., νmax=3310 cm⁻¹ for N-H stretching in thiadiazole ).
  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., δ=1.91 ppm for CH3 in acetamide ).
  • Mass Spectrometry (FAB): Confirm molecular weight (e.g., m/z=384 [M+H]⁺ ).
  • X-ray Diffraction: Resolve crystal structure and confirm stereochemistry of intermediates (e.g., co-crystals of acetamide/thioacetamide derivatives ).

Q. How can TLC and elemental analysis be used to monitor reaction progress?

Methodological Answer:

  • TLC: Use chloroform:acetone (3:1) as eluent; track intermediates (Rf=0.12–0.2) and final product (Rf=0.3–0.4) .
  • Elemental Analysis: Compare experimental vs. calculated C, H, N, S, and Cl percentages (e.g., ±0.05% deviation indicates purity ).

Advanced Research Questions

Q. How can discrepancies in spectral data for intermediates be resolved during synthesis?

Methodological Answer: Contradictions often arise from co-crystallization or tautomerism. For example, failed isolation of thioacetamide intermediates (4.1a) despite optimal conditions suggests dynamic equilibria. Strategies include:

  • Co-crystal Analysis: Use X-ray diffraction to resolve overlapping signals (e.g., acetamide/thioacetamide co-crystals ).
  • Variable-Temperature NMR: Identify tautomeric shifts in DMSO-d₆ at 298–323 K.
  • Computational Modeling: DFT calculations (B3LYP/6-311+G**) predict stable conformers and validate experimental data .

Q. What mechanistic insights explain sulfur elimination during cyclization to form thiadiazole rings?

Methodological Answer: Cyclization in DMF with iodine and triethylamine involves:

  • Sulfur Redistribution: Iodine oxidizes thiol intermediates, releasing atomic sulfur (S₈) .
  • Nucleophilic Attack: Thiadiazole formation proceeds via intramolecular attack of the thiolate on the carbonyl carbon.
  • Role of Triethylamine: Neutralizes H⁺, shifting equilibrium toward ring closure. Monitor sulfur precipitation gravimetrically to confirm completion .

Q. How can computational methods predict biological activity or reactivity of this compound?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., antimicrobial enzymes ).
  • QSAR Modeling: Correlate substituent effects (e.g., methyl vs. phenyl groups) with activity using Hammett σ constants.
  • Reactivity Descriptors: Calculate Fukui indices (DFT) to identify nucleophilic/electrophilic sites for functionalization .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results (e.g., pH-dependent antimicrobial activity)?

Methodological Answer:

  • pH Titration Assays: Test activity across pH 5–8 (e.g., Saccharin–tetrazolyl derivatives show enhanced activity at pH 7 due to deprotonation ).
  • Control Experiments: Use structurally similar analogs (e.g., benzo[c]thiadiazole vs. oxadiazole) to isolate substituent effects.
  • Membrane Permeability Studies: Fluorescence assays (e.g., Nile Red uptake) correlate activity with pH-dependent lipid bilayer interactions .

Q. Why do some intermediates fail to crystallize despite optimal conditions?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) vs. alcohols (MeOH, EtOH) for co-crystal formation .
  • Additive Screening: Introduce templating agents (e.g., crown ethers) to stabilize lattice structures.
  • Kinetic vs. Thermodynamic Control: Rapid cooling favors metastable polymorphs; slow evaporation selects stable forms .

Methodological Tables

Q. Table 1: Key Spectral Data for Intermediate 4.1

TechniqueDataReference
IR (KBr)νmax=3310 cm⁻¹ (N-H stretch)
¹H NMR (200 MHz)δ=1.91 ppm (s, CH3)
X-rayCo-crystal P21/c space group

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal ValueImpact on Yield
Isothiocyanate1.1 eq+15%
Cyclization Time24 h (298 K)+30%
Solvent (Cycl.)H₂SO₄ (conc.)>95% purity

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